molecular formula C24H21F2NO3 B15144131 Ezetimibe Tetrahydropyran-d4 Impurity

Ezetimibe Tetrahydropyran-d4 Impurity

Cat. No.: B15144131
M. Wt: 413.4 g/mol
InChI Key: IBDXWUJVRNPFPE-YHCDDPSWSA-N
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Description

Ezetimibe Tetrahydropyran-d4 Impurity is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Ezetimibe, an anti-hyperlipidemic medication that reduces cholesterol absorption in the small intestine. The molecular formula of this compound is C24D4H17F2NO3, and it has a molecular weight of 413.45 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves the incorporation of deuterium atoms into the tetrahydropyran ring of Ezetimibe. The synthetic route typically includes the following steps:

    Deuterium Exchange Reaction: Introduction of deuterium atoms into the precursor compound.

    Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ezetimibe Tetrahydropyran-d4 Impurity undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of Ezetimibe with modified functional groups, which are useful for further research and development .

Scientific Research Applications

Ezetimibe Tetrahydropyran-d4 Impurity is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ezetimibe Tetrahydropyran-d4 Impurity involves its interaction with molecular targets and pathways similar to Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border. This inhibition reduces the overall cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

    Ezetimibe: The parent compound used for cholesterol reduction.

    Desfluoro Ezetimibe: A derivative lacking fluorine atoms.

    Ezetimibe Diol Impurity: A derivative with additional hydroxyl groups.

    Ezetimibe Fluoro Isomer: An isomer with different fluorine atom positions.

Uniqueness

Ezetimibe Tetrahydropyran-d4 Impurity is unique due to the presence of deuterium atoms, which makes it a valuable tool in isotope-labeled studies. Its stable isotope labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

413.4 g/mol

IUPAC Name

(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1/i7D,8D,9D,10D

InChI Key

IBDXWUJVRNPFPE-YHCDDPSWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)[C@@H]2CC[C@H](O[C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)[2H])[2H])F)[2H]

Canonical SMILES

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F

Origin of Product

United States

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